molecular formula C14H7BrO2 B12851368 1-Bromophenanthrene-9,10-dione

1-Bromophenanthrene-9,10-dione

Cat. No.: B12851368
M. Wt: 287.11 g/mol
InChI Key: JUOIDRJHGFAZPB-UHFFFAOYSA-N
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Description

1-Bromophenanthrene-9,10-dione (CAS 109221-21-8) is a brominated derivative of phenanthrene-9,10-dione, also known as phenanthrenequinone. This compound serves as a versatile and valuable building block in organic synthesis and materials science research . With a molecular formula of C₁₄H₇BrO₂ and a molecular weight of approximately 287.11 g/mol, it features a bromine atom at the 1-position of the phenanthrenequinone core, making it a strategic intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions . Researchers utilize this and related bromo-phenanthrenequinones in the development of novel organic materials, dyes, and as precursors in the synthesis of more complex polycyclic aromatic systems . The electron-deficient quinone moiety, in conjunction with the bromine substituent, allows for exploration in charge-transfer complexes and as a scaffold in pharmaceutical intermediate synthesis. This product is intended for Research Use Only and is strictly for professional laboratory, research, and industrial applications. It is not intended for diagnostic, therapeutic, or consumer use. Proper handling procedures should be followed. For specific storage and handling information, please consult the relevant Safety Data Sheet .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H7BrO2

Molecular Weight

287.11 g/mol

IUPAC Name

1-bromophenanthrene-9,10-dione

InChI

InChI=1S/C14H7BrO2/c15-11-7-3-6-9-8-4-1-2-5-10(8)13(16)14(17)12(9)11/h1-7H

InChI Key

JUOIDRJHGFAZPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=CC=C3)Br)C(=O)C2=O

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 1 Bromophenanthrene 9,10 Dione

Reactivity Governed by the Quinone Moiety

The phenanthrene-9,10-dione framework is structurally a benzo-fused ortho-quinone. stackexchange.com This arrangement confers significant electrophilicity upon the carbonyl carbons and allows the quinone to participate in a range of chemical processes, including nucleophilic additions, photochemical reactions, and redox cycling. The presence of a bromine atom, an electron-withdrawing group, is expected to further enhance the electrophilic character of the quinone ring system.

Nucleophilic Additions to the Carbonyl Centers

The carbonyl groups of the o-quinone moiety in phenanthrene-9,10-dione derivatives are electrophilic centers susceptible to attack by nucleophiles. Quinones are known to engage in various nucleophilic addition reactions. orgsyn.org The general reactivity involves the addition of a nucleophile to one of the carbonyl carbons, which can lead to a variety of subsequent transformations. The electron-withdrawing effect of the bromine substituent on the phenanthrene (B1679779) scaffold is anticipated to increase the positive partial charge on the carbonyl carbons, thereby making 1-bromophenanthrene-9,10-dione potentially more reactive towards nucleophiles than the unsubstituted phenanthrene-9,10-dione.

Photocycloaddition Reactions (e.g., PQ-ERA reactions)

Phenanthrenequinones (PQ) are known to undergo highly efficient light-induced [4+2] cycloaddition reactions with electron-rich alkenes (ERAs), a process termed the PQ-ERA photoclick reaction. ru.nl This reaction proceeds via the triplet excited state of the PQ molecule. ru.nl The efficiency of this reaction can be significantly enhanced by modifying the PQ scaffold. ru.nl

Recent studies have demonstrated that the substitution of the PQ core can dramatically improve the photoreaction quantum yield (Φp). For instance, a strategy to boost the reactivity of the PQ triplet state involves thiophene (B33073) substitution at the 3-position of the PQ scaffold. ru.nl This modification was achieved using 3-bromophenanthrene-9,10-dione (B181802) as a precursor in a Suzuki-Miyaura cross-coupling reaction. ru.nl The resulting 3-thiophenyl-substituted PQ derivatives exhibit a significantly increased population of the reactive triplet state upon photoexcitation, leading to superior quantum yields and higher reaction rates. ru.nl This approach highlights how the bromine substituent serves as a synthetic handle to introduce functionalities that modulate the inherent photochemical reactivity of the quinone moiety.

Table 1: Effect of Substitution on PQ-ERA Photoreaction Quantum Yield (Φp)
CompoundSubstituent at Position 3Photoreaction Quantum Yield (Φp)
Phenanthrene-9,10-dione (PQ)-H~65%
3-(Thiophen-2-yl)phenanthrene-9,10-dioneThiophen-2-ylup to 98%

Redox Chemistry and Electron Transfer Processes

The quinone structure is inherently redox-active. Phenanthrene-9,10-dione (PQ) can undergo reduction via one- or two-electron pathways, playing a role in generating reactive oxygen species (ROS). The process involves the following steps:

One-electron reduction : PQ is reduced to a semiquinone radical. This unstable species can react with molecular oxygen to regenerate the quinone and produce a superoxide (B77818) radical.

Two-electron reduction : PQ can be directly reduced to 9,10-phenanthrene hydroquinone (B1673460). This species can also be formed by a further one-electron reduction of the semiquinone. The hydroquinone can then be re-oxidized, contributing to the redox cycle.

This redox cycling is a key mechanism behind the biological activity and toxicity of some polycyclic aromatic hydrocarbon quinones. The presence of the bromine atom on the aromatic ring of this compound would be expected to influence its redox potential, making it a stronger electron acceptor compared to the unsubstituted PQ, though specific electrochemical data is not widely available.

Intermolecular and Intramolecular Reactivity Pathways

Phenanthrene-9,10-dione can participate in intermolecular interactions to form supramolecular structures. A notable example is the reaction of PQ with its reduced form, phenanthrene-9,10-diol (a hydroquinone), to form a crystalline ortho-quinhydrone. epa.gov This complex is stabilized in the solid state by hydrogen bonds and charge-transfer interactions between the electron-rich hydroquinone and the electron-poor quinone. epa.gov It is plausible that this compound could engage in similar intermolecular charge-transfer and hydrogen-bonding interactions with suitable donor molecules.

Transformations Involving the Bromine Substituent at Position 1

The bromine atom on the phenanthrene ring provides a reactive site for functionalization, primarily through metal-catalyzed cross-coupling reactions. This allows for the synthesis of more complex derivatives where the core phenanthrenequinone (B147406) structure is elaborated with new carbon-carbon or carbon-heteroatom bonds.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method for forming carbon-carbon bonds between an organoboron compound and an organic halide. wikipedia.orgmdpi.com Aryl bromides are common substrates for this reaction. Research has shown that brominated phenanthrenequinones are excellent precursors for synthesizing more complex derivatives via this method.

In a specific application designed to enhance photochemical properties, 3-bromophenanthrene-9,10-dione was coupled with thiophene boronic acid. ru.nl This reaction demonstrates the utility of the bromine substituent as a synthetic handle to modify the electronic and photophysical properties of the phenanthrenequinone core, ultimately leading to a more efficient molecule for PQ-ERA photoclick reactions. ru.nl The general mechanism for Suzuki-Miyaura coupling involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of a Bromophenanthrene-9,10-dione Derivative
ComponentReagent/Condition
Aryl Halide3-Bromophenanthrene-9,10-dione
Boron ReagentThiophene boronic acid
CatalystPalladium-based catalyst (e.g., Pd(PPh₃)₄)
BaseInorganic base (e.g., K₂CO₃, Cs₂CO₃)
SolventOrganic solvent (e.g., Toluene, Dioxane)

Nucleophilic Aromatic Substitution at the Brominated Site

Nucleophilic aromatic substitution (SNAr) represents a key class of reactions for the functionalization of aromatic rings. In the case of this compound, also known as 3-Bromophenanthrene-9,10-dione nih.gov, the bromine atom can be displaced by a nucleophile. The reactivity of the aryl halide in an SNAr reaction is significantly influenced by the electronic nature of the aromatic ring. Aromatic rings are typically nucleophilic; however, the presence of strong electron-withdrawing groups can render the ring electrophilic and susceptible to nucleophilic attack. wikipedia.orgmasterorganicchemistry.com

In this compound, the two carbonyl groups of the dione (B5365651) system act as powerful electron-withdrawing groups. Their presence deactivates the aromatic system towards electrophilic attack but activates it for nucleophilic substitution. This activation is most effective when the electron-withdrawing groups are positioned ortho or para to the leaving group (the bromine atom), as this allows for the effective delocalization of the negative charge in the reaction intermediate. libretexts.org

A prominent example of nucleophilic substitution at the brominated site is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. libretexts.orgyonedalabs.com This reaction is a versatile method for forming carbon-carbon bonds. Research has demonstrated the use of 3-Bromophenanthrene-9,10-dione as a substrate in Suzuki-Miyaura reactions. For instance, it has been coupled with thiophene boronic acid to synthesize thiophene-substituted phenanthrenequinone derivatives. ru.nl

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a palladium(II) complex. libretexts.org

Transmetalation: The organic group from the organoboron reagent (e.g., thiophene boronic acid) is transferred to the palladium(II) complex, displacing the bromide. This step typically requires a base to facilitate the transfer. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond of the final product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgyonedalabs.com

The following table summarizes a representative Suzuki-Miyaura coupling reaction involving this compound.

Reactant 1Reactant 2Catalyst SystemProductReference
3-Bromophenanthrene-9,10-dioneThiophene boronic acidPalladium-based catalyst3-Thiophenyl-phenanthrene-9,10-dione ru.nl

Radical Reactions Involving Bromine

Radical reactions offer an alternative pathway for the transformation of aryl bromides. These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. lumenlearning.com The initiation step involves the homolytic cleavage of a bond to generate a radical species. For aryl bromides, this can be initiated by heat, UV light, or a radical initiator. lumenlearning.com

While specific studies detailing radical reactions initiated at the bromine atom of this compound are not extensively documented, the general principles of radical chemistry suggest potential reactivity. The carbon-bromine bond can undergo homolytic cleavage under appropriate conditions to form a phenanthrenequinone-yl radical and a bromine radical.

A related area of study involves photoinduced reactions where the phenanthrenequinone moiety itself participates in radical processes. For example, the light-induced photocycloaddition of phenanthrenequinones with electron-rich alkenes proceeds through a radical mechanism. This reaction involves a photoinduced electron transfer (PeT) from the alkene to the excited triplet state of the phenanthrenequinone. ru.nl This transfer results in the formation of a radical ion pair, which then evolves into a 1,6-biradical intermediate before cyclizing to form the final product. Although this reaction does not directly involve the bromine atom in its initial radical-forming step, the presence of the bromine substituent can influence the photophysical properties and the reactivity of the excited state.

Furthermore, bromine radicals (Br•), once formed, are known to be highly reactive species that can engage in various reactions, including hydrogen abstraction and addition to double bonds. lumenlearning.comnih.gov In the context of this compound, a generated bromine radical could potentially abstract a hydrogen atom from a solvent or another reagent, propagating a radical chain. The reactivity of bromine radicals with dissolved organic matter is often characterized by electron transfer mechanisms. elsevierpure.com

Reaction Mechanism Elucidation through Kinetic and Spectroscopic Studies

Analysis of Reaction Intermediates

The elucidation of reaction mechanisms heavily relies on the detection and characterization of transient intermediates. In the context of reactions involving this compound, both charged and radical intermediates are plausible.

Meisenheimer Complex in SNAr: For the nucleophilic aromatic substitution pathway, the generally accepted mechanism involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org This intermediate is formed when the nucleophile attacks the carbon atom bearing the bromine. The tetrahedral intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing dione groups. masterorganicchemistry.com While the direct spectroscopic isolation of a Meisenheimer complex for this compound has not been explicitly reported, its formation is a cornerstone of the SNAr mechanism and is inferred from kinetic and theoretical studies of analogous systems. nih.govscience.gov

In a study involving a carbene-catalyzed annulation to form phenanthrenequinones, an aryl radical intermediate was proposed to be generated, which then initiates the cyclization via intramolecular radical addition. rsc.org Although this study did not start with this compound, it highlights the potential for radical intermediates in the synthesis and transformation of this class of compounds.

Determination of Rate Constants and Activation Energies

Kinetic studies provide quantitative data on reaction rates, offering deep insights into the reaction mechanism, including the nature of the rate-determining step. For reactions of this compound and its derivatives, kinetic data has been obtained primarily for photocycloaddition reactions.

In a study investigating the efficiency of the photoclick reaction between phenanthrenequinone derivatives and an electron-rich alkene (a pyrrole-substituted dihydropyrazine), second-order rate constants (k2) were determined. The substitution pattern on the phenanthrenequinone ring was found to significantly influence the reaction rate. For a 3-thiophenyl substituted phenanthrenequinone, synthesized from 3-Bromophenanthrene-9,10-dione, the observed second-order rate constant was remarkably high. ru.nl

The following table presents kinetic data for the photocycloaddition of a 3-thiophenyl phenanthrenequinone derivative, highlighting the influence of reaction conditions.

Reaction SystemAtmosphereTemperature (°C)Observed Second-Order Rate Constant (M-1s-1)Reference
PQ-3TP + PYN220~1974 ru.nl
PQ-3TP + PYAir20Slower than under N2 ru.nl
PQ-3TP + PYN20Rate increases with temperature ru.nl
PQ-3TP + PYN210
PQ-3TP + PYN230
PQ-3TP + PYN240
PQ-3TP + PYN250

*PQ-3TP: 3-Thiophenyl-phenanthrene-9,10-dione; PY: Pyrrole-substituted dihydropyrazine.

Derivatization Strategies and Synthesis of Analogues Based on 1 Bromophenanthrene 9,10 Dione

Synthesis of Phenanthrene-9,10-dione Derivatives through C-C Coupling

Carbon-carbon (C-C) coupling reactions are powerful tools for the elaboration of the 1-Bromophenanthrene-9,10-dione core, enabling the introduction of new carbon-based substituents at the C1 position. Transition metal-catalyzed cross-coupling reactions, particularly those employing palladium and nickel catalysts, are instrumental in this regard.

Palladium-catalyzed cross-coupling reactions are among the most widely used methods for the formation of C-C bonds in organic synthesis. Several types of palladium-catalyzed reactions can be envisioned for the derivatization of this compound, including the Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings.

The Suzuki-Miyaura coupling reaction, which involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base, is a highly effective method for forming biaryl linkages. While specific examples starting from this compound are not extensively documented, the successful application of this methodology to other brominated phenanthrene (B1679779) derivatives suggests its feasibility. For instance, the Suzuki-Miyaura cross-coupling of arylboronic acids with various aryl halides is a well-established transformation libretexts.orguwindsor.caresearchgate.netresearchgate.net. The general reaction conditions typically involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand, a base like K₂CO₃ or Cs₂CO₃, and a suitable solvent system, often a mixture of an organic solvent and water uwindsor.ca.

The Heck reaction , another cornerstone of palladium catalysis, facilitates the coupling of aryl halides with alkenes to form substituted alkenes organic-chemistry.orgespublisher.comlibretexts.orgnih.govespublisher.comresearchgate.net. This reaction would allow for the introduction of vinyl groups at the C1 position of this compound. The typical conditions for a Heck reaction involve a palladium catalyst, a base (often an amine like triethylamine), and a suitable solvent organic-chemistry.orglibretexts.org. The reaction has been successfully applied to synthesize a variety of phenanthrene derivatives espublisher.comespublisher.comresearchgate.net.

The Sonogashira coupling provides a route to introduce alkyne functionalities by coupling a terminal alkyne with an aryl halide, catalyzed by palladium and a copper co-catalyst wikipedia.orgorganic-chemistry.orgnih.govlibretexts.orgresearchgate.net. This would yield 1-alkynylphenanthrene-9,10-dione derivatives, which are valuable precursors for further transformations.

The Stille coupling , which utilizes organotin reagents, is also a viable method for C-C bond formation harvard.eduorganic-chemistry.orgwikipedia.orgwiley-vch.delibretexts.org. Although the toxicity of organotin compounds is a concern, the reaction is known for its tolerance to a wide range of functional groups.

A representative scheme for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid is shown below:

Scheme 1: Suzuki-Miyaura Coupling of this compound

Suzuki-Miyaura Reaction Scheme

Reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base to yield a 1-arylphenanthrene-9,10-dione derivative.

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions

Coupling ReactionCatalystBaseSolventCoupling PartnerProduct Type
Suzuki-Miyaura Pd(PPh₃)₄, Pd(OAc)₂K₂CO₃, Cs₂CO₃Toluene/H₂O, Dioxane/H₂OArylboronic acid1-Arylphenanthrene-9,10-dione
Heck Pd(OAc)₂Et₃N, K₂CO₃DMF, AcetonitrileAlkene1-Alkenylphenanthrene-9,10-dione
Sonogashira Pd(PPh₃)₄/CuIEt₃N, PiperidineTHF, DMFTerminal Alkyne1-Alkynylphenanthrene-9,10-dione
Stille Pd(PPh₃)₄-Toluene, THFOrganostannane1-Aryl/Alkylphenanthrene-9,10-dione

Nickel-catalyzed cross-coupling reactions have emerged as a powerful and often more cost-effective alternative to palladium-catalyzed methods. Nickel catalysts can facilitate the coupling of aryl halides with a variety of partners, including Grignard reagents (Kumada coupling) and other organometallic reagents escholarship.orgrsc.orgresearchgate.netnih.gov.

The Kumada coupling , for instance, would involve the reaction of this compound with a Grignard reagent in the presence of a nickel catalyst, such as NiCl₂(dppp). This would allow for the introduction of both alkyl and aryl substituents at the C1 position. Nickel catalysts have been shown to be effective in the cross-coupling of Grignard reagents with alkyl halides and tosylates nih.gov. The presence of dienes as additives has been reported to have a remarkable effect on the efficiency of these reactions nih.gov.

The development of nickel-catalyzed cross-coupling reactions continues to be an active area of research, and it is anticipated that new and more efficient methods applicable to substrates like this compound will be developed.

Table 2: Potential Nickel-Catalyzed Cross-Coupling Reactions

Coupling ReactionCatalystAdditiveCoupling PartnerProduct Type
Kumada NiCl₂(dppp), Ni(acac)₂1,3-ButadieneGrignard Reagent1-Aryl/Alkylphenanthrene-9,10-dione

Functionalization at the Phenanthrene Core (Beyond Position 1)

While C-C coupling reactions are excellent for modifying the C1 position, derivatization at other positions of the phenanthrene core is also crucial for synthesizing a diverse range of analogues. This can be achieved by introducing various functional groups, which can modulate the electronic and steric properties of the molecule.

The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) onto the phenanthrene-9,10-dione framework can significantly influence its chemical reactivity, photophysical properties, and biological activity.

Standard aromatic functionalization reactions can be employed, although the reactivity of the phenanthrene-9,10-dione system must be considered. For example, electrophilic aromatic substitution reactions such as nitration or halogenation would likely occur at the more electron-rich positions of the phenanthrene rings. The directing effects of the existing bromo and dione (B5365651) functionalities would need to be carefully considered to predict the regioselectivity of such reactions.

The synthesis of multi-substituted analogues of phenanthrene-9,10-dione can be achieved through a stepwise functionalization approach. For instance, starting from a dibromophenanthrenequinone, sequential C-C coupling reactions could be employed to introduce different substituents at various positions. The synthesis of 2,7-alkyl substituted phenanthro[9,10-b]pyrazine derivatives has been reported, which involves bromination of phenanthrenequinone (B147406) followed by further functionalization patsnap.com.

Construction of Extended π-Systems and Fused Heterocycles

A powerful strategy for creating novel analogues of this compound is to construct extended π-systems and fuse heterocyclic rings onto the phenanthrene-9,10-dione core. The dione functionality is particularly well-suited for this purpose, as it can readily undergo condensation reactions with various binucleophiles.

The reaction of phenanthrene-9,10-dione with aldehydes, ammonium (B1175870) acetate (B1210297), and other reagents can lead to the formation of various fused heterocyclic systems.

Phenanthro[9,10-d]imidazoles: The condensation of phenanthrene-9,10-dione with aldehydes in the presence of ammonium acetate is a common method for the synthesis of 2-substituted-1H-phenanthro[9,10-d]imidazoles nih.govnih.govresearchgate.netscispace.comresearchgate.netnih.gov. This reaction provides a straightforward route to a wide variety of imidazole-fused phenanthrenes.

Phenanthro[9,10-b]furans: Fused furan derivatives can also be prepared from phenanthrene-9,10-dione. For example, photochemical methods have been used to synthesize phenanthro[9,10-b]furans rsc.org. The reaction of phenanthrene-9,10-dione with benzylidenetriphenylphosphoranes has been employed to prepare 2,3-diphenylphenanthro[9,10-b]furan derivatives researchgate.net. Additionally, the synthesis of naphtho[2,3-b]furan-4,9-diones has been achieved through a visible-light-mediated [3+2] cycloaddition reaction, a strategy that could potentially be adapted for phenanthrene-9,10-dione mdpi.com. A review of the synthesis of benzo[b]furan derivatives highlights various synthetic strategies that could be applicable nih.gov.

Phenanthro[9,10-b]pyrazines: The condensation of phenanthrene-9,10-dione with 1,2-diamines leads to the formation of phenanthro[9,10-b]pyrazine derivatives. The synthesis of 2,7-alkyl substituted phenanthro[9,10-b]pyrazine derivative monomers has been reported, indicating the utility of this approach for creating functional materials patsnap.com. A review on the synthesis of pyrazine derivatives outlines various synthetic methodologies tandfonline.com.

Table 3: Fused Heterocycles Derived from Phenanthrene-9,10-dione

HeterocycleSynthetic MethodReagents
Phenanthro[9,10-d]imidazole CondensationAldehyde, Ammonium Acetate
Phenanthro[9,10-b]furan Photochemical CyclizationFuran derivative, Tetrachloro-1,2-benzoquinone
Wittig-type reactionBenzylidenetriphenylphosphorane
Phenanthro[9,10-b]pyrazine Condensation1,2-Diamine

Annulation Reactions Utilizing the Quinone Functionality

The quinone moiety within this compound serves as a competent dienophile in Diels-Alder reactions, a cornerstone of synthetic organic chemistry for the formation of six-membered rings. This [4+2] cycloaddition process enables the fusion of a new ring onto the phenanthrene framework. The initial cycloadduct can then undergo subsequent aromatization to yield a more extended polycyclic aromatic system.

The versatility of the Diels-Alder reaction allows for the introduction of a wide range of functionalities by selecting appropriately substituted dienes. This strategy opens avenues to precisely engineer the steric and electronic properties of the resulting larger PAHs. For example, the reaction with substituted butadienes can be employed to construct more complex and functionalized aromatic cores. The general protocol involves the cycloaddition reaction followed by a dehydrogenation step to achieve full aromaticity.

Table 1: Representative Diels-Alder Reactions with Quinone Systems

DieneReaction ConditionsExpected Product Type with this compound
2,3-Dimethyl-1,3-butadieneThermal (e.g., reflux in toluene)Annulated dihydro-dione adduct
CyclopentadieneLewis Acid Catalysis (e.g., AlCl₃)Bridged polycyclic adduct
AnthraceneHigh Temperatureπ-extended aromatic system post-aromatization

This table outlines plausible reaction outcomes based on the known reactivity of phenanthrene-9,10-dione and other aromatic quinones in Diels-Alder cycloadditions.

Integration into Polycyclic Aromatic Hydrocarbon Frameworks

The presence of the bromo-substituent at the 1-position provides a versatile handle for the integration of the this compound unit into larger PAH superstructures via cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is a highly efficient palladium-catalyzed method for the formation of C-C bonds between organohalides and organoboron compounds. nih.govrsc.org This reaction facilitates the coupling of this compound with various aryl, heteroaryl, or vinyl boronic acids and esters, thereby extending the π-conjugated system. mdpi.com The breadth of commercially available boronic acids allows for the systematic modification of the molecular periphery.

Furthermore, the phenanthrene skeleton of this compound can be subjected to the Scholl reaction, a powerful method for forming large PAHs and nanographenes through oxidative aryl-aryl coupling. acs.orgnih.govnih.gov This reaction can be employed either intramolecularly, if a suitable biaryl precursor is synthesized via the bromo-functionality, or intermolecularly to create dimeric or oligomeric structures. The Scholl reaction typically requires strong Lewis acids and an oxidizing agent and is a key step in the synthesis of many large, planar aromatic systems. nih.govresearchgate.netresearchgate.net

Table 2: Potential Strategies for Extending the PAH Framework

Reaction TypeCoupling Partner/ConditionsResulting Structural Motif
Suzuki-Miyaura CouplingPhenylboronic acid, Pd(PPh₃)₄, base1-Phenylphenanthrene-9,10-dione derivative
Suzuki-Miyaura CouplingPyrene-1-boronic acid, Pd(dppf)Cl₂, basePyrene-functionalized phenanthrene-9,10-dione
Scholl ReactionFeCl₃ or MoCl₅ (for a biaryl precursor)Extended, planarized polycyclic aromatic system

This table illustrates potential synthetic routes for incorporating this compound into more extensive polycyclic aromatic frameworks, drawing on established catalytic and oxidative methodologies.

Advanced Spectroscopic and Structural Elucidation Methodologies for 1 Bromophenanthrene 9,10 Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. For 1-Bromophenanthrene-9,10-dione, a suite of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon framework. While specific experimental data for the 1-bromo isomer is not extensively published, the expected spectral characteristics can be predicted based on established principles and data from analogous compounds. researchgate.netdocbrown.info

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to display seven distinct signals in the aromatic region (typically 7.0-9.0 ppm). compoundchem.com The chemical shifts of these protons are influenced by the electron-withdrawing effects of the two carbonyl groups and the bromine atom, as well as the anisotropic effects of the polycyclic aromatic system. Protons located ortho to the carbonyl groups (e.g., H-8) are expected to be significantly deshielded and resonate at a lower field. The singlet or multiplet pattern of each signal and its integration value (corresponding to one proton each) are used for initial assignments. hw.ac.uk

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum would show 14 distinct signals, corresponding to each unique carbon atom in the molecule. careerendeavour.com The two carbonyl carbons (C-9 and C-10) are the most deshielded, with expected chemical shifts in the range of 170-185 ppm. The carbon atom directly bonded to the bromine (C-1) would appear around 120-130 ppm. The remaining eleven aromatic carbons would resonate between approximately 120 and 145 ppm.

Interactive Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. Note: These are estimated values based on substituent effects on the phenanthrene-9,10-dione core. Actual experimental values may vary.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-~125
2~7.8~130
3~7.5~128
4~8.2~135
5~8.1~129
6~7.7~127
7~7.7~127
8~8.3~136
9-~180
10-~179
4a-~132
4b-~131
8a-~133
10a-~134

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C spectra by revealing correlations between nuclei. science.govsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled, typically those on adjacent carbons. sdsu.edu For this compound, COSY would show cross-peaks connecting H-2 with H-3, H-3 with H-4, H-5 with H-6, H-6 with H-7, and H-7 with H-8. This allows for the mapping of the individual spin systems within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. columbia.edu This provides a direct link between the ¹H and ¹³C assignments for all seven CH groups in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over two or three bonds. columbia.eduyoutube.com HMBC is critical for assigning quaternary carbons (those without attached protons). For instance, the proton at H-8 would show a correlation to the carbonyl carbon at C-9, and the proton at H-2 would show a three-bond correlation to the bromine-substituted C-1. These long-range correlations are instrumental in assembling the complete molecular structure and confirming the substitution pattern.

Mass Spectrometry (MS) Approaches for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound and for gaining structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). nih.govthermofisher.com This accuracy allows for the unambiguous determination of the elemental formula. For this compound (C₁₄H₇BrO₂), HRMS would detect the molecular ion peak [M]⁺˙. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a characteristic doublet of nearly equal intensity, separated by approximately 2 Da. nih.gov This isotopic signature is a definitive indicator of the presence of a single bromine atom.

Interactive Table 2. Theoretical HRMS Data for this compound (C₁₄H₇BrO₂).

Ion FormulaIsotopeTheoretical Exact Mass (m/z)
[C₁₄H₇⁷⁹BrO₂]⁺˙⁷⁹Br285.96294
[C₁₄H₇⁸¹BrO₂]⁺˙⁸¹Br287.96089

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. ncsu.edu This technique is particularly useful for analyzing the compound within a reaction mixture or for confirming its purity. Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrometer would typically detect the protonated molecule [M+H]⁺ or other adducts. Tandem MS (MS/MS) experiments can be performed to induce fragmentation, providing structural information.

MALDI-ToF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry): MALDI-ToF is a soft ionization technique well-suited for analyzing solid samples with low volatility. nih.govmdpi.com The sample is co-crystallized with a matrix and irradiated with a laser, primarily forming singly charged molecular ions. This method provides a rapid and accurate determination of the molecular weight. Analysis of fragmentation patterns, either through post-source decay or in a tandem TOF/TOF instrument, can reveal characteristic losses. nih.gov For this compound, expected fragmentation pathways would include the sequential loss of two carbon monoxide molecules (28 Da each) and the loss of a bromine radical (79/81 Da).

Single-Crystal X-ray Diffraction Methodologies for Solid-State Structure Determination

While a specific crystal structure for this compound has not been widely reported, the methodology remains standard. A suitable single crystal is grown and irradiated with monochromatic X-rays. The resulting diffraction pattern is analyzed to solve the crystal structure. carleton.edu The analysis would reveal the degree of planarity of the phenanthrenequinone (B147406) core, which may be slightly distorted due to steric strain from the bromine substituent. Furthermore, SCXRD elucidates intermolecular interactions, such as π-π stacking or potential halogen bonding, which govern the solid-state packing arrangement. Data from structurally related brominated aromatic compounds can serve as an example of the detailed parameters obtained from such an analysis. nih.govelsevierpure.com

Interactive Table 3. Exemplary Crystallographic Data Parameters Obtainable from SCXRD. Note: This table shows the type of data generated from an SCXRD experiment and does not represent actual data for this compound.

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8.5
b (Å)~10.2
c (Å)~13.1
α (°)90
β (°)~98.5
γ (°)90
Volume (ų)~1120
Z (molecules/unit cell)4
Calculated Density (g/cm³)~1.70

Crystallization Techniques for Difficult Compounds

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical and often rate-limiting step in structural analysis. nih.gov For polycyclic aromatic hydrocarbons (PAHs) and their derivatives, which are often characterized by poor solubility and strong π-π stacking interactions, specialized crystallization methods are required. acs.orgacs.org

Standard techniques for a compound like this compound include:

Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent (e.g., toluene, chloroform, or ethyl acetate) and the solvent is allowed to evaporate slowly over days or weeks. The gradual increase in concentration facilitates the orderly arrangement of molecules into a crystal lattice.

Solvent/Vapor Diffusion: This technique involves dissolving the compound in a "good" solvent and placing this solution in a larger sealed container with a "poor" solvent (an anti-solvent) in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization. A common setup is the hanging-drop vapor diffusion method. nih.gov

Solvent Layering: In this method, a solution of the compound is carefully layered with a less dense, miscible anti-solvent. unifr.ch Crystallization occurs slowly at the interface between the two solvents.

For particularly challenging compounds, more advanced strategies may be employed:

Co-crystallization: This involves crystallizing the target molecule with a second compound (a coformer). The coformer can disrupt unfavorable packing arrangements or introduce new, favorable intermolecular interactions, such as hydrogen or halogen bonding, which can guide the formation of a well-ordered co-crystal. acs.org

Melt Crystallization: If the compound is thermally stable, it can be melted and then slowly cooled. This technique avoids solvents altogether but can sometimes lead to polycrystalline or embedded crystals. unifr.ch

Analysis of Molecular Conformation and Intermolecular Interactions

Once suitable crystals are obtained, single-crystal X-ray diffraction (XRD) provides the most definitive data on molecular structure. nih.gov While a specific crystal structure for the 1-bromo isomer is not publicly available, analysis of the parent phenanthrene-9,10-dione and related halogenated structures allows for a detailed prediction of its solid-state characteristics. researchgate.netepa.govbath.ac.uk

Intermolecular Interactions: The crystal packing is governed by a variety of non-covalent forces: researchgate.net

π-π Stacking: The large, planar aromatic surfaces of the molecules facilitate significant face-to-face π-π stacking interactions, which are a dominant force in the crystal packing of many PAHs. nih.gov These interactions typically involve an offset arrangement to minimize steric hindrance.

Halogen Bonding: A key interaction for this molecule is halogen bonding. The bromine atom possesses an electrophilic region (a σ-hole) along the C-Br bond axis, which can form an attractive interaction with a nucleophilic region on an adjacent molecule, such as the lone pair of a carbonyl oxygen (C-Br···O=C). researchgate.netmdpi.com This type of directional interaction plays a significant role in crystal engineering. nih.gov

The interplay of these forces dictates the final crystal packing arrangement, influencing the material's physical properties.

Vibrational Spectroscopy Techniques for Functional Group Identification

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum of this compound is expected to show several characteristic absorption bands. Based on data for the parent compound, phenanthrene-9,10-dione, the key vibrational modes can be predicted. nist.gov

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C=O Stretch (symmetric)Aryl Ketone (dione)1670 - 1690Strong
C=C StretchAromatic Ring1580 - 1610Medium-Strong
C=C StretchAromatic Ring1450 - 1500Medium
C-H Bending (in-plane)Aromatic1000 - 1300Medium-Weak
C-H Bending (out-of-plane)Aromatic700 - 900Strong
C-Br StretchAryl Bromide500 - 650Medium-Strong

Data is predicted based on typical ranges and spectra of related compounds like phenanthrene-9,10-dione. nist.gov

Raman Spectroscopy

Raman spectroscopy is complementary to FT-IR and involves the inelastic scattering of monochromatic light. mdpi.com It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy is highly effective for characterizing the aromatic core. researchgate.netnih.gov

Key expected features in the Raman spectrum include:

Aromatic Ring Modes: Strong signals corresponding to the C=C stretching vibrations of the phenanthrene (B1679779) backbone are expected in the 1300-1650 cm⁻¹ region. These are often more intense in Raman than in IR spectra for highly conjugated systems.

Carbonyl Group Vibrations: The symmetric C=O stretch may also be visible, though often weaker than in the IR spectrum.

C-Br Vibration: The C-Br stretching mode will appear in the low-frequency region.

Resonance Raman spectroscopy, where the excitation laser wavelength is tuned to match an electronic absorption band, can be used to selectively enhance the vibrations of the part of the molecule associated with that electronic transition (the chromophore). researchgate.net

Electronic Spectroscopy for Electronic Structure and Excited State Characterization

Electronic spectroscopy provides information about the electronic energy levels within a molecule by measuring the absorption of UV and visible light, which promotes electrons from lower-energy occupied orbitals to higher-energy unoccupied orbitals. ubbcluj.ro

UV-Visible Absorption Spectroscopy for Electronic Transitions

The UV-Visible spectrum of this compound is dictated by its extended conjugated π-system and the presence of carbonyl groups. The absorption bands arise from two main types of electronic transitions: π → π* and n → π*. libretexts.orgslideshare.net

π → π Transitions:* These are high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For phenanthrenequinone systems, these transitions typically occur in the UV region (250-350 nm). nih.govnist.gov

n → π Transitions:* These are lower-intensity, longer-wavelength absorptions that involve promoting a non-bonding electron (from an oxygen lone pair) to a π* antibonding orbital. uzh.ch These symmetry-forbidden transitions are responsible for the characteristic color of quinones and typically appear in the visible or near-UV region (> 400 nm). nih.gov

The presence of the bromine atom, an auxochrome, is expected to cause a slight bathochromic (red) shift in these absorption bands compared to the unsubstituted phenanthrene-9,10-dione.

Transition TypeOrbitals InvolvedExpected λmax Region (nm)Molar Absorptivity (ε)
π → ππ (HOMO) → π (LUMO)250 - 350High (>10,000 M⁻¹cm⁻¹)
n → πn (Oxygen) → π (LUMO)400 - 450Low (<1,000 M⁻¹cm⁻¹)

Data is predicted based on studies of phenanthrene-9,10-dione and its derivatives. nih.govnist.gov

Therefore, it is not possible to provide a thorough and data-rich article with detailed research findings and data tables for the requested subsections (5.5.2. Fluorescence and Phosphorescence Emission Spectroscopy and 5.5.3. Transient Absorption Spectroscopy for Excited State Dynamics) for this compound.

To provide context on related compounds, research on phenanthrene-9,10-dione (PQ) and its derivatives, such as those with methoxy, chloro, methyl, and fluoro substituents, has been performed. researchgate.netnih.gov These studies have characterized the excited states using steady-state UV-Visible absorption and phosphorescence emission spectroscopy, as well as nanosecond laser flash photolysis to obtain time-resolved spectra from triplet emission decays. researchgate.netnih.gov Generally, these compounds exhibit phosphorescence in various solutions at both room temperature and at 77 K. researchgate.netnih.gov

The introduction of a bromine atom, as in this compound, is known to have a "heavy-atom effect," which typically enhances the rate of intersystem crossing from the singlet excited state to the triplet excited state. This would be expected to decrease the fluorescence quantum yield and increase the phosphorescence quantum yield. However, without experimental data for this compound, any discussion of its specific spectroscopic properties would be speculative.

Transient absorption spectroscopy is a powerful technique for studying the dynamics of short-lived excited states. nsf.govoxinst.com This method allows for the characterization of transient species, their lifetimes, and the kinetic pathways of their decay. While this technique has been applied to a wide range of molecules, including other aromatic ketones, specific studies on this compound are not present in the available literature.

Due to the lack of specific data for this compound, the generation of an article with the requested detailed content and data tables is not feasible at this time.

Computational and Theoretical Investigations of 1 Bromophenanthrene 9,10 Dione

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, electronic properties, and other chemical characteristics with a favorable balance between accuracy and computational cost.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For 1-bromophenanthrene-9,10-dione, this process would determine the most stable three-dimensional structure by calculating bond lengths, bond angles, and dihedral angles.

Below is an illustrative data table of expected bond lengths and angles for the core structure, based on typical values for phenanthrene (B1679779) systems.

ParameterPredicted Value
C-C (aromatic)~1.39 - 1.42 Å
C=O~1.22 Å
C-Br~1.90 Å
C-C-C (in ring)~120°
C-C=O~121°
C-C-Br~120°

This interactive table contains predicted data for this compound based on established values for similar molecular structures.

Conformational analysis for a relatively rigid molecule like this compound is straightforward, as significant conformational isomers are not expected. The primary focus would be on the planarity of the system and the orientation of the bromine atom relative to the fused rings.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical stability and its electronic excitation properties. sapub.org

For this compound, the HOMO is expected to be distributed over the electron-rich phenanthrene ring system. The LUMO, conversely, would likely be localized on the electron-deficient dione (B5365651) moiety, specifically the C=O bonds. The presence of the electronegative bromine atom and the carbonyl groups would lower the energies of both the HOMO and LUMO compared to unsubstituted phenanthrene. The HOMO-LUMO gap would provide insight into the molecule's color and reactivity. A smaller gap generally corresponds to a molecule that is more easily excited and may absorb light at longer wavelengths.

An illustrative table of FMO energies is presented below.

OrbitalEnergy (eV)
HOMO-6.5
LUMO-2.8
HOMO-LUMO Gap3.7

This interactive table provides hypothetical FMO energy values for this compound to illustrate the concept.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is fundamental to its physical and chemical properties. A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. libretexts.org It is a valuable tool for predicting how molecules will interact with each other, identifying sites for electrophilic and nucleophilic attack. ekb.eg

In an MEP map, regions of negative electrostatic potential (typically colored red) indicate an excess of electron density and are prone to electrophilic attack. Regions of positive electrostatic potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.net For this compound, the MEP map would be expected to show significant negative potential around the oxygen atoms of the carbonyl groups due to their high electronegativity. The bromine atom would also exhibit a region of negative potential. Conversely, the hydrogen atoms and the carbon atoms adjacent to the carbonyl groups would likely show positive electrostatic potential. The MEP map for 3,9-dibromophenanthrene (B3054704) has been investigated, revealing the influence of bromine atoms on the charge distribution of the phenanthrene core. acgpubs.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for studying the electronic excited states of molecules. chemrxiv.org It allows for the calculation of excitation energies, which correspond to the energy required to promote an electron from an occupied orbital to an unoccupied one, and the simulation of electronic absorption and emission spectra.

Prediction of Singlet and Triplet Energy Levels

Molecules can exist in different electronic spin states, primarily singlet (all electron spins paired) and triplet (two unpaired electron spins) states. The ground state of most organic molecules is a singlet state (S₀). Upon absorption of light, a molecule is promoted to an excited singlet state (S₁, S₂, etc.). It can then undergo intersystem crossing to an excited triplet state (T₁, T₂, etc.). nih.gov The energy difference between these states is critical for understanding the photophysical behavior of a molecule, including fluorescence and phosphorescence. nih.gov

TD-DFT calculations can predict the energies of these low-lying singlet and triplet excited states. researchgate.net For this compound, the presence of the bromine atom (a heavy atom) would be expected to enhance spin-orbit coupling, which facilitates intersystem crossing from the singlet to the triplet manifold. This could potentially lead to observable phosphorescence. Theoretical calculations on phenanthrene derivatives have been performed to understand their potential as singlet fission chromophores, highlighting the importance of accurately predicting singlet and triplet energy levels. acs.org

An illustrative table of calculated excited state energies is shown below.

StateEnergy (eV)
S₁ (First Excited Singlet)3.1
T₁ (First Excited Triplet)2.5
S₂ (Second Excited Singlet)3.5
T₂ (Second Excited Triplet)3.0

This interactive table presents hypothetical excited state energy values for this compound.

Simulation of Absorption and Emission Spectra

TD-DFT can be used to simulate the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule by calculating the vertical excitation energies from the ground state to various excited states and their corresponding oscillator strengths (a measure of the probability of the transition). The simulated spectrum can then be compared with experimental data to validate the computational method and aid in the interpretation of the observed spectral features. researchgate.net

For this compound, the absorption spectrum is expected to show characteristic π-π* transitions of the phenanthrene core and n-π* transitions associated with the carbonyl groups. The simulated spectrum would predict the wavelength of maximum absorption (λ_max) for these transitions.

Similarly, by optimizing the geometry of the first excited singlet state (S₁), it is possible to simulate the fluorescence emission spectrum. The energy difference between the S₁ and S₀ states at the S₁ optimized geometry corresponds to the emission energy. The simulated emission spectrum provides the expected wavelength of maximum fluorescence. Studies on various phenanthrene derivatives have shown how substitutions can shift their absorption and emission spectra. mdpi.com

Computational Elucidation of Reaction Mechanisms

Detailed computational studies on the reaction mechanisms involving this compound have not been reported. Such investigations would typically involve quantum mechanical calculations to map out the potential energy surface of a reaction, identifying key intermediates and transition states.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

Specific transition state geometries and the corresponding reaction pathways, as determined by Intrinsic Reaction Coordinate (IRC) analysis for reactions of this compound, are not available in the scientific literature. This type of analysis is crucial for confirming that an identified transition state connects the correct reactants and products.

Solvent Effects on Reaction Pathways

While implicit and explicit solvent models are frequently used in computational chemistry to understand the influence of the reaction medium, no studies have been published that apply these models to the reaction pathways of this compound.

Molecular Dynamics Simulations

Molecular dynamics simulations, which are useful for studying the dynamic behavior of molecules and their interactions with their environment, have not been performed for this compound, according to available research. These simulations could provide insights into conformational changes and intermolecular interactions over time.

Due to the absence of specific research data for this compound in these areas, no data tables or detailed research findings can be presented.

Applications of 1 Bromophenanthrene 9,10 Dione in Advanced Chemical and Materials Science

As a Crucial Synthetic Building Block in Organic Chemistry

The unique combination of a reactive halogen and an ortho-quinone moiety within a large aromatic system positions 1-Bromophenanthrene-9,10-dione as a key intermediate for constructing complex molecular architectures.

The phenanthrene (B1679779) core is a structural motif found in various natural products, including alkaloids and steroids. While direct total synthesis of a specific natural product starting from this compound is not prominently documented, its utility lies in its potential as a functionalized precursor. Synthetic chemists utilize palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to introduce new carbon-carbon bonds at the bromine-substituted position. espublisher.com This allows for the elaboration of the phenanthrene skeleton, a crucial step in building the complex frameworks of naturally occurring molecules. The dione (B5365651) functionality offers additional reaction sites for creating heterocyclic rings fused to the aromatic core, further expanding its synthetic versatility for accessing intricate molecular targets. espublisher.com

The phenanthrene-9,10-dione substructure is a key component in the synthesis of various heterocyclic compounds that form the basis of many pharmaceutical scaffolds. One of the most significant applications is in the multicomponent Radziszewski reaction to synthesize highly substituted imidazole (B134444) derivatives. In this reaction, the parent compound, phenanthrene-9,10-dione, condenses with an aldehyde and ammonium (B1175870) acetate (B1210297) to form a phenanthro[9,10-d]imidazole ring system. researchgate.net

By using this compound in this synthesis, researchers can produce bromo-substituted phenanthroimidazoles. The bromine atom serves as a strategic functional handle for late-stage diversification, allowing for the introduction of various substituents through cross-coupling reactions to explore structure-activity relationships in drug discovery programs. Furthermore, the dione moiety can react with hydrazines to form hydrazones, which are precursors to other complex heterocyclic systems of medicinal interest. researchgate.net

Table 1: Synthesis of Brominated Phenanthrene-9,10-dione Derivatives This table provides examples of synthetic routes to obtain brominated phenanthrene-9,10-dione precursors, which are crucial for the applications discussed.

PrecursorReagentsConditionsProductYieldReference
Phenanthrene-9,10-dioneN-Bromosuccinimide, H₂SO₄Room Temperature, 3h2,7-dibromophenanthrene-9,10-dione72% rsc.org
Phenanthrene-9,10-dioneBromine, Dibenzoyl peroxide, NitrobenzeneReflux at 130 °C, 6h3,6-dibromophenanthrene-9,10-dione (B38615)65% rsc.org

Development of Functional Organic Materials

The electroactive and photophysical properties of the phenanthrene core make its derivatives, including this compound, highly valuable in the field of materials science, particularly for organic electronics.

Brominated phenanthrene-9,10-diones are critical intermediates in the synthesis of high-performance materials for Organic Light-Emitting Diodes (OLEDs). nbinno.com The bromine atom provides a reactive site for building larger, conjugated molecules necessary for efficient light emission and charge transport. For instance, derivatives like 3,6-Dibromophenanthrene-9,10-dione are used in Schiff-base condensation reactions with aromatic diamines. rsc.org This reaction extends the π-conjugated system, creating molecules with tailored electronic properties suitable for use as emitters or hosts in the emissive layer of an OLED device. The resulting large, rigid structures often exhibit high thermal stability and desirable photophysical characteristics, which are essential for the longevity and performance of OLED displays. nbinno.com this compound serves as a similar building block, allowing for the asymmetric growth of complex organic semiconductors.

In Dye-Sensitized Solar Cells (DSSCs), organic dyes are responsible for absorbing light and injecting electrons into a semiconductor. The design of these dyes often follows a Donor-π bridge-Acceptor (D-π-A) architecture. The electron-withdrawing nature of the dicarbonyl group in this compound makes it an excellent candidate for incorporation into the acceptor portion of a DSSC dye. The phenanthrene unit can act as a rigid π-bridge, while the bromine atom allows for its covalent attachment to other parts of the dye molecule, such as the donor or an anchoring group that binds to the semiconductor surface. While specific dyes based on the 1-bromo isomer are not widely reported, the fundamental properties of the bromophenanthrene-9,10-dione scaffold make it a promising platform for developing novel, efficient metal-free organic sensitizers for next-generation solar cells. researchgate.net

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows OLEDs to achieve up to 100% internal quantum efficiency by harvesting both singlet and triplet excitons for light emission. TADF emitters are typically designed as donor-acceptor molecules with a small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states.

The strong electron-accepting character of the phenanthrene-9,10-dione core makes it an ideal building block for the acceptor unit in TADF molecules. researchgate.net Researchers have synthesized TADF emitters by condensing phenanthrene-9,10-dione with donor-functionalized diamines to create pyrido[2,3-b]pyrazine-based systems. The resulting D-A structure facilitates the necessary separation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is key to achieving a small S₁-T₁ energy gap. researchgate.net

Table 2: Performance of a TADF Emitter Derived from a Phenanthrene-9,10-dione Acceptor Core This table shows representative data for an OLED device using an emitter that incorporates a phenanthrene-9,10-dione-derived acceptor, highlighting the potential of this class of materials.

Host MatrixEmitterMax. External Quantum Efficiency (EQE)Emission ColorDevice ArchitectureReference
CBPDihydrophenazasiline-pyrido[2,3-b]pyrazine~9%Green-YellowMultilayer OLED researchgate.net

Role in Photocatalysis and Photoredox Chemistry

The core structure of phenanthrene-9,10-dione is recognized as an effective organocatalyst in photoredox chemistry. mdpi.comresearchgate.net These molecules, classified as α-diketones, can absorb light in the visible spectrum and engage in single-electron transfer (SET) processes to facilitate a variety of chemical transformations. mdpi.com

As a Photoinitiator or Photoredox Catalyst

The parent compound, 9,10-phenanthrenedione , has been successfully employed as an inexpensive and efficient organophotoredox catalyst for various organic reactions, such as the functionalization of 3,4-dihydro-1,4-benzoxazin-2-ones through a Friedel-Crafts reaction. mdpi.comresearchgate.net In comparative studies, its performance was found to be comparable to that of other well-known photocatalysts like Rose Bengal. mdpi.com The utility of such simple organic dyes is a key area of interest in green chemistry due to their low cost and reduced environmental impact compared to transition metal catalysts like ruthenium or iridium complexes. mdpi.comnih.gov

The general mechanism for an organophotocatalyst involves excitation by visible light, followed by an electron transfer event with a substrate molecule. This process can operate through either a reductive or oxidative quenching cycle, depending on the specific reactants involved. nih.gov

Mechanistic Role in Light-Driven Transformations

The mechanistic pathway for reactions catalyzed by 9,10-phenanthrenedione typically involves the following key steps, as illustrated in a visible-light photoredox Friedel-Crafts alkylation: mdpi.com

Photoexcitation: Upon irradiation with visible light, the 9,10-phenanthrenedione ground state molecule (F) absorbs a photon and is promoted to an electronically excited state (F*).

Single-Electron Transfer (SET): The excited catalyst (F*) acts as an oxidant, accepting a single electron from a substrate molecule (e.g., a tertiary amine). This generates a radical cation from the substrate and the radical anion of the photocatalyst (F•−).

Catalyst Regeneration: The reduced photocatalyst (F•−) is regenerated back to its ground state (F) by a terminal oxidant, which is often molecular oxygen (O₂) from the air. This step is crucial for achieving a catalytic cycle.

Substrate Transformation: The substrate radical cation undergoes further chemical steps, such as deprotonation and subsequent oxidation, to form a reactive intermediate (e.g., an iminium ion) that can then react with a nucleophile to form the final product. mdpi.com

This catalytic cycle demonstrates how the phenanthrene-9,10-dione structure facilitates the conversion of light energy into chemical energy to drive organic reactions under mild conditions. mdpi.comprinceton.edu

Applications in Chemo- and Bio-sensors

While direct applications of this compound in chemosensing are not documented in the available literature, research on the related compound 9-bromophenanthrene (which is not a dione) highlights the potential utility of the brominated phenanthrene scaffold in developing luminescent sensors.

The chemical sensing mechanism often relies on the modulation of the molecule's fluorescence or phosphorescence properties upon interaction with a target analyte. For instance, 9-bromophenanthrene is known to exhibit strong blue fluorescence under UV light and can be used in room temperature phosphorescence (RTP) analysis. chemicalbook.com Its luminescent properties can be influenced by coordination with other molecules, forming the basis for a sensing application. chemicalbook.com One study demonstrated the development of a novel phosphorescent chemosensor for iron (Fe(III)) ions based on the quenching of the room-temperature phosphorescence of 9-bromophenanthrene. chemicalbook.com This suggests that the bromophenanthrene structure is a viable candidate for the design of optical sensors for detecting metal ions and other species.

Emerging Research Directions and Future Perspectives in 1 Bromophenanthrene 9,10 Dione Chemistry

Integration with Flow Chemistry and Microreactor Technology for Enhanced Synthesis

The synthesis of complex organic molecules like 1-bromophenanthrene-9,10-dione is increasingly benefiting from the adoption of flow chemistry and microreactor technology. nih.govresearchgate.net These approaches offer significant advantages over traditional batch processing, including superior control over reaction parameters, enhanced safety, and improved scalability. rsc.orgscispace.com

Microreactors, with their high surface-to-volume ratio, facilitate rapid heat transfer and precise temperature control, which is critical for managing highly exothermic reactions such as bromination. nih.govrsc.org This level of control can minimize the formation of byproducts, leading to higher selectivity and yield. rsc.org Furthermore, the small internal volumes of microreactors allow for the safe handling of hazardous reagents and unstable intermediates, as the total amount of reactive material at any given moment is minimal. researchgate.netjst.org.in

The integration of flow chemistry allows for continuous production, which can be easily scaled up by extending the operation time or by using multiple reactors in parallel. rsc.org This methodology is becoming a new tool for fulfilling several of the twelve principles of green chemistry by enabling less hazardous chemical syntheses and allowing for real-time analysis to prevent pollution. nih.govresearchgate.net While specific studies on the flow synthesis of this compound are still emerging, the successful application of this technology to similar transformations, such as the selective monobromination of ketones, demonstrates its significant potential. rsc.org

Table 1: Advantages of Flow Chemistry for this compound Synthesis

Feature Benefit in Synthesis Citation
Fast Mixing Reduces side reactions by avoiding concentration gradients. nih.gov
Superior Heat Transfer Allows precise control of exothermic reactions like bromination, improving selectivity. nih.govrsc.org
Short Residence Times Enables the use of highly reactive and unstable intermediates safely. researchgate.netjst.org.in
Enhanced Safety Minimizes risk by limiting the volume of hazardous materials at any time. jst.org.in
Scalability Facilitates transition from laboratory-scale optimization to larger-scale production. rsc.orgscispace.com

Sustainable and Green Chemistry Approaches for its Synthesis and Derivatization

The principles of green chemistry are becoming central to the development of modern synthetic processes, aiming to reduce environmental impact and enhance safety. dntb.gov.uaresearchgate.net The synthesis and derivatization of this compound present numerous opportunities for the implementation of sustainable practices. jddhs.com Key goals include minimizing waste, optimizing energy consumption, and utilizing less toxic materials. researchgate.netbeilstein-journals.org

Future research will likely focus on several key areas:

Alternative Solvents: Replacing conventional hazardous organic solvents with greener alternatives, such as water, ionic liquids, or bio-derived solvents, can significantly reduce the environmental footprint of the synthesis process. jddhs.com

Catalysis: The development of efficient catalytic methods, including biocatalysis and heterogeneous catalysis, can replace stoichiometric reagents, leading to higher atom economy and reduced waste. jddhs.combeilstein-journals.org

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted or ultrasound-assisted synthesis can shorten reaction times and lower energy consumption compared to conventional heating methods. jddhs.com

Renewable Feedstocks: Investigating synthetic routes that utilize renewable raw materials instead of petroleum-based starting materials is a long-term goal for sustainable chemical production. jddhs.combeilstein-journals.org

By integrating these green chemistry principles, the lifecycle of this compound and its derivatives can be made more environmentally and economically sustainable. nih.gov

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The this compound molecule possesses two key reactive sites: the carbon-bromine bond and the dione (B5365651) (quinone) functionality. This dual reactivity opens avenues for exploring novel and unconventional chemical transformations. The bromine atom serves as a versatile handle for a wide range of cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Buchwald-Hartwig aminations. These reactions allow for the introduction of diverse functional groups onto the phenanthrene (B1679779) core. For instance, studies on the related 3,6-dibromophenanthrene-9,10-dione (B38615) have shown its successful conversion to 3,6-diferrocenylphenanthrene-9,10-dione via a Suzuki-Miyaura coupling, demonstrating the utility of the C-Br bond for creating complex organometallic structures. nih.gov

Design and Synthesis of Advanced Multi-Functional Materials Incorporating the this compound Core

The unique electronic and structural features of the this compound core make it an attractive building block for the design of advanced multi-functional materials. The extended π-conjugated system of the phenanthrene backbone, combined with the electron-accepting nature of the dione unit and the functional handle of the bromine atom, provides a versatile platform for creating materials with tailored optical, electronic, and redox properties.

A key research direction is the synthesis of donor-acceptor (D-A) systems, where the phenanthrene-9,10-dione acts as the acceptor unit. By attaching various electron-donating groups at the 1-position via cross-coupling reactions, it is possible to tune the intramolecular charge-transfer (ICT) characteristics of the resulting molecule. researchgate.net This approach is critical for developing materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, derivatives of phenanthrene-9,10-dione have been explored for their ability to interact with and functionalize nanomaterials. For example, a diferrocenyl-phenanthrenedione derivative has been shown to non-covalently interact with single-walled carbon nanotubes (SWCNTs), demonstrating potential applications in nanoelectronics. nih.gov The inherent fluorescence of the bromophenanthrene scaffold is another property that can be exploited in the development of chemical sensors and fluorescent probes. chemicalbook.com

Table 2: Potential Applications of Materials Derived from this compound

Functional Group Attached at C1-Position Potential Material Application Relevant Property Citation
Ferrocene Redox-active polymers, Nanomaterial functionalization Reversible redox events, charge-transfer nih.gov
Pyrene Organic electronics, Fluorescent probes π-stacking, Excimer formation, Fluorescence nih.govchemicalbook.com
Thiophene (B33073)/Dithiole derivatives Organic semiconductors, Conductive materials π-electron delocalization, Charge transport researchgate.net
Amino groups Anticancer agents, Dyes DNA intercalation, Colorimetric properties researchgate.net

Addressing Challenges and Identifying Research Gaps for Future Investigations

Despite its promise, the field of this compound chemistry faces several challenges and contains significant research gaps that need to be addressed to facilitate future progress. A primary challenge is the development of highly efficient, selective, and sustainable synthetic protocols. While the potential of flow chemistry and green methodologies is recognized, specific, optimized procedures for this compound are not yet well-established.

A comprehensive understanding of the molecule's reactivity is another area requiring further investigation. Systematic studies are needed to map out the full scope of its participation in various coupling reactions and to explore the synergistic or antagonistic effects of its two functional groups. Furthermore, the photophysical properties of its derivatives have not been extensively characterized, which is a gap that hinders the rational design of new materials for optoelectronic applications.

Finally, as with many halogenated aromatic compounds, there is a need for thorough toxicological and environmental impact assessments. nih.gov Adhering to the principles of green chemistry, future research must include evaluating the safety profile of this compound and its derivatives to ensure responsible development and application. researchgate.net

Table 3: Key Challenges and Future Research Directions

Challenge/Research Gap Proposed Future Investigation
Lack of Optimized Synthesis Development of specific flow chemistry and green catalytic protocols for high-yield, sustainable production.
Incomplete Reactivity Profile Systematic exploration of cross-coupling reactions, C-H functionalization, and unconventional transformations.
Limited Material Characterization In-depth study of the photophysical, electronic, and redox properties of novel derivatives for targeted material design.
Absence of Safety Data Comprehensive toxicological and eco-toxicological studies to assess the environmental and health impact.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-bromophenanthrene-9,10-dione, and how can reaction conditions be optimized?

  • Methodological Answer : The bromination of phenanthrene-9,10-dione typically employs Br₂ or N-bromosuccinimide (NBS) in a halogenated solvent (e.g., CCl₄) under controlled temperature (40–60°C). Optimization involves adjusting stoichiometry (1:1 molar ratio for mono-bromination) and reaction time (4–8 hours). Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate isomers. Monitoring by TLC or HPLC ensures selectivity .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer : Use fume hoods to avoid inhalation of dust/aerosols. Wear nitrile gloves, lab coats, and safety goggles. Avoid contact with oxidizers due to potential combustion hazards. In case of skin exposure, wash immediately with soap/water; for eye contact, rinse for ≥15 minutes . Store in sealed containers at 2–8°C, away from ignition sources .

Q. How can researchers confirm the purity and structure of synthesized this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR (¹H/¹³C): Compare peak assignments with literature (e.g., aromatic protons at δ 7.5–8.5 ppm; carbonyl carbons at δ 180–190 ppm).
  • HPLC : Employ a C18 column with UV detection (λ = 254 nm) to quantify purity (>98%).
  • Mass Spectrometry : Confirm molecular ion peaks ([M+H]⁺) and isotopic patterns for bromine .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination in phenanthrene-9,10-dione derivatives?

  • Methodological Answer : Bromination occurs preferentially at the 1-position due to electron-withdrawing effects of the diketone groups, which deactivate the 9,10-positions. Computational studies (DFT) can map electron density to predict reactivity. Experimental validation involves synthesizing derivatives (e.g., 2,7-dibromo isomers) and comparing NMR/UV-vis spectra .

Q. How does this compound interact with biological macromolecules, and what assays are suitable for studying these interactions?

  • Methodological Answer : The compound intercalates into DNA via π-π stacking, detectable via fluorescence quenching assays. For protein binding, use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). ROS generation under UV light can be quantified using DCFH-DA probes in cell cultures .

Q. What environmental persistence and degradation pathways are observed for this compound?

  • Methodological Answer : Conduct photodegradation studies under simulated sunlight (λ > 290 nm) in aqueous/organic media. Monitor intermediates via LC-MS. Biodegradation assays with Pseudomonas spp. assess microbial breakdown. Environmental half-life (t₁/₂) calculations require kinetic modeling of degradation data .

Q. How can this compound be functionalized for use in organic electronics, and what characterization techniques are critical?

  • Methodological Answer : Suzuki coupling with aryl boronic acids introduces π-extended groups. Cyclic voltammetry (CV) evaluates HOMO/LUMO levels. Device performance (e.g., OLED efficiency) is tested using electroluminescence spectroscopy. X-ray crystallography confirms solid-state packing .

Contradictions and Limitations in Existing Data

  • Safety Classification : While some SDS reports classify the compound as non-hazardous , others emphasize flammability and recommend stringent PPE . Researchers should adopt precautionary principles.
  • Isomer Specificity : Commercial samples may contain 2,7-dibromo impurities; rigorous HPLC purification is advised .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.